molecular formula C11H20N2O2 B8192534 (1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester

(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester

Cat. No.: B8192534
M. Wt: 212.29 g/mol
InChI Key: ZVLNZCWYODODPW-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester” is a chiral bicyclic compound featuring a cyclohexene ring substituted with an amino group and a tert-butyl carbamate protecting group. Its stereochemistry ((1S,6S)) is critical for its biological activity and synthetic utility. This compound is widely employed as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics, antiviral agents, and enzyme inhibitors. The tert-butyl carbamate (Boc) group serves to protect the amine functionality during multi-step syntheses, ensuring regioselectivity and stability under acidic or basic conditions. Its cyclohexene scaffold provides conformational rigidity, making it valuable in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

tert-butyl N-[(1S,6S)-6-aminocyclohex-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLNZCWYODODPW-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: can undergo various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The carbamate group can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carbamate group.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide, nitric acid, and various oxidizing agents.

  • Reduction: Common reagents include hydrogen gas, lithium aluminum hydride (LiAlH4), and other reducing agents.

  • Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Primary amines and other reduced derivatives.

  • Substitution: Substituted carbamates and other derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known drugs. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of carbamates can exhibit cytotoxic effects on cancer cells. The specific structural features of (1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester may enhance its efficacy against certain cancer types.
  • Neuroprotective Effects : Some studies suggest that compounds with amino and carbamate functionalities can provide neuroprotection by modulating neurotransmitter systems.

Enzyme Inhibition Studies

The compound has potential as a reversible inhibitor for certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for further exploration in drug design aimed at metabolic disorders.

Drug Delivery Systems

Due to its favorable solubility and stability profile, this compound can be incorporated into drug delivery systems. This includes:

  • Nanoparticle Formulations : Enhancing the bioavailability of poorly soluble drugs.
  • Polymer Conjugates : Improving the pharmacokinetics of therapeutic agents through conjugation with polymers.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of carbamate derivatives similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the cyclohexene structure could enhance activity.

Case Study 2: Neuroprotective Properties

Research conducted by Neuroscience Letters investigated the neuroprotective effects of carbamate compounds in models of neurodegeneration. The findings indicated that this compound could reduce oxidative stress markers and improve neuronal survival rates.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key structural, physicochemical, and functional differences between “(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester” and analogous compounds, including the structurally related “(1S,3aR,6aS)-2-[(2S)-3,3-Dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester” (CAS: 926276-15-5) from the provided evidence .

Table 1: Comparative Analysis

Parameter This compound (1S,3aR,6aS)-2-[(2S)-3,3-Dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester
Molecular Formula C₁₁H₂₀N₂O₂ (hypothetical*) C₂₆H₃₈N₂O₅
Molecular Weight ~228.29 g/mol (calculated) 458.59 g/mol
Key Functional Groups Tert-butyl carbamate, primary amine, cyclohexene ring Tert-butyl ester, benzyloxycarbonyl (Cbz) group, ketone, bicyclic cyclopenta[c]pyrrole ring
Protecting Groups Boc (tert-butoxycarbonyl) Boc (tert-butyl ester) and Cbz (benzyloxycarbonyl)
Stereochemistry Two stereocenters (1S,6S) Multiple stereocenters (1S,3aR,6aS)
Ring System Monocyclic (cyclohexene) Bicyclic (octahydrocyclopenta[c]pyrrole)
Synthetic Applications Amine protection, antiviral intermediates Peptidomimetic scaffolds, protease inhibitor synthesis
Stability Stable under basic conditions; Boc group acid-labile Cbz group hydrogenation-sensitive; tert-butyl ester stable in mild acids

Key Differences and Implications

Structural Complexity: The primary compound’s monocyclic cyclohexene scaffold simplifies synthetic modification compared to the bicyclic cyclopenta[c]pyrrole system in the evidence compound, which imposes greater steric hindrance and synthetic challenges . The evidence compound’s additional Cbz group and ketone moiety expand its utility in orthogonal protection strategies for amines but increase molecular weight and complexity.

Protecting Group Strategy: The Boc group in the primary compound is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane). In contrast, the evidence compound’s tert-butyl ester requires stronger acids (e.g., TFA) for cleavage, while its Cbz group necessitates hydrogenolysis .

Pharmacological Relevance :

  • The cyclohexene derivative is often used in antiviral research (e.g., HIV protease inhibitors) due to its rigidity and amine accessibility. The cyclopenta[c]pyrrole analog, with its proline-like bicyclic structure, is more suited for mimicking peptide turn motifs in protease inhibitors .

Stereochemical Impact :

  • The (1S,6S) configuration in the primary compound ensures optimal spatial orientation for target binding. The evidence compound’s (1S,3aR,6aS) stereochemistry enhances conformational restriction, critical for high-affinity enzyme interactions.

Additional Comparable Compounds

  • Boc-protected cyclohexylamine derivatives : Differ in saturation (cyclohexane vs. cyclohexene), affecting planarity and reactivity.
  • Fmoc-protected analogs : Replace Boc with fluorenylmethyloxycarbonyl (Fmoc), offering UV-sensitive deprotection but lower stability in prolonged synthesis.

Biological Activity

(1S,6S)-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester, also known by its CAS number 1575591-71-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a cyclohexene ring with an amino group and a tert-butyl carbamate moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly concerning its pharmacological effects.

Antiparasitic Activity

Research indicates that derivatives of carbamic acids exhibit significant antiparasitic properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum.

CompoundTarget ParasiteIC50 (µM)Reference
This compoundT. brucei32.0
Related CarbamateP. falciparum13.3

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in the life cycle of the target parasites. For instance, structural analogs have been shown to inhibit pteridine reductase 1 (PTR1), a crucial enzyme for folate metabolism in parasites.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Antiparasitic Efficacy : A study demonstrated that the compound exhibited potent activity against T. brucei, with an IC50 value significantly lower than standard treatments like pentamidine, indicating a promising alternative for drug development .
  • Cytotoxicity Assessment : While assessing cytotoxicity against mammalian cell lines, it was found that the selectivity index (SI) for the compound was favorable, suggesting low toxicity at effective doses .
  • Comparative Analysis : In comparative studies with other carbamate derivatives, this compound showed enhanced selectivity and potency against protozoan parasites while maintaining a low cytotoxic profile .

Preparation Methods

Critical Reaction Parameters

  • Solvent : Anhydrous dichloromethane

  • Catalyst : N-methylmorpholine

  • Yield : 49% after purification

  • Purification : Column chromatography (silica gel, petrol ether/ethyl acetate gradient)

This step establishes the Boc-protected amine, crucial for subsequent functionalization while preserving the cyclohexene ring’s reactivity.

Curtius Rearrangement for Stereochemical Control

Patent WO2011146953 details a Curtius rearrangement to generate tert-butyl cyclohex-3-enylcarbamate with enantiomeric purity. In Step A2 , cyclohex-3-enylmethyl-carbamic acid tert-butyl ester undergoes rearrangement in chlorobenzene at 0–5°C, catalyzed by CuCl and tert-butanol. The reaction mixture is stirred overnight, with HPLC monitoring confirming completion. Post-reaction workup includes washing with sodium thiosulfate (to remove peroxides) and sodium bicarbonate (to neutralize acidic byproducts).

Stereoselective Outcomes

  • Catalyst : CuCl ensures retention of configuration at the cyclohexene ring.

  • Temperature Control : Maintaining 0–5°C minimizes racemization.

  • Yield : ~50–60% after solvent stripping and crystallization.

This method highlights the importance of transition-metal catalysts in achieving the desired (1S,6S) configuration, critical for pharmacological applications.

Epoxidation and Epoxide Ring-Opening

Epoxidation with meta-Chloroperbenzoic Acid (mCPBA)

In Step B of US8071643, the Boc-protected cyclohexene derivative is treated with mCPBA (70% purity) in dichloromethane. The epoxidation proceeds via electrophilic addition to the double bond, forming a bicyclic epoxide intermediate. The reaction is quenched with sodium thiosulfate to decompose excess peroxides, followed by extraction with ethyl acetate.

Key Data :

  • Oxidizing Agent : mCPBA (3 equivalents)

  • Reaction Time : 2 hours at 0°C

  • Yield : 70–75% after aqueous workup.

Epoxide Ring-Opening with Thiols

The epoxide intermediate undergoes nucleophilic ring-opening in Step C of WO2011146953, using thiobenzoic acid in chlorobenzene at 78–82°C. This step introduces a hydroxyl group and a thioester moiety, later hydrolyzed to the free amine. The stereochemistry at the hydroxyl-bearing carbon is controlled by the reaction’s regioselectivity, favoring trans-diaxial opening.

Optimized Conditions :

  • Nucleophile : Thiobenzoic acid (1.2 equivalents)

  • Temperature : 80°C for 1 hour

  • Yield : 60–65% after crystallization.

Final Deprotection and Isolation

The tert-butyl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), yielding the free amine. In Step F of WO2011146953, the Boc group is cleaved at 90–95°C, followed by neutralization with potassium carbonate. The product is isolated via filtration and recrystallization from heptane, achieving >98% enantiomeric excess (ee) as confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

MethodKey StepCatalystYield (%)Purity (ee)
Boc ProtectionAmine protectionNone49>90
Curtius RearrangementCarbamate formationCuCl60>95
Epoxide Ring-OpeningHydroxyl introductionThiobenzoic acid65>98

The Curtius rearrangement route offers superior enantiomeric purity but requires stringent temperature control. In contrast, the epoxidation pathway provides higher yields but necessitates additional steps for stereochemical resolution.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (1S,6S)-(6-amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester with high enantiomeric purity?

  • Methodology : Utilize asymmetric Mannich reactions or transition-metal-catalyzed stereoselective methods. For example, rhodium or palladium catalysts can mediate C–Si bond cleavage and reformation to control stereochemistry (as seen in silacycle syntheses) . Chiral auxiliaries (e.g., tert-butyl carbamates) can stabilize intermediates during multi-step syntheses .
  • Key Parameters :

FactorOptimization Range
CatalystRh(I), Pd(0)
Temperature25–80°C
SolventTHF, DCM
Reaction Time12–48 hrs

Q. How can the stability of the tert-butyl carbamate group be maintained during functionalization of the cyclohexenyl amine moiety?

  • Methodology : Protect the amine with acid-labile groups (e.g., Boc) and use mild deprotection conditions (e.g., TFA in DCM). Avoid strong nucleophiles or bases that may hydrolyze the carbamate .
  • Validation : Monitor by LC-MS or <sup>1</sup>H NMR for carbamate integrity post-reaction .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in transition-metal-catalyzed reactions involving this compound?

  • Methodology : Employ density functional theory (DFT) calculations to model reaction pathways. For example, Pd-catalyzed C–Si bond activation in silacycles involves oxidative addition and reductive elimination steps, which can be extrapolated to cyclohexenyl systems .
  • Case Study : Rhodium-catalyzed cleavage of trialkylsilyl groups (e.g., in benzosilole synthesis) proceeds via σ-bond metathesis, with steric hindrance dictating regioselectivity .

Q. How can multi-component coupling reactions be designed to incorporate this compound into complex heterocycles?

  • Methodology : Leverage Zr- or Pd-mediated couplings. For instance, zirconacyclobutene intermediates react with nitriles to form pyrrolo[3,2-c]pyridines, a strategy adaptable for cyclohexenyl carbamates .
  • Example Reaction :

     (1S,6S)-Carbamate + Alkyne + Nitrile → Pyrrole Derivative  
ComponentRole
CarbamateAmine source
AlkyneCyclization initiator
NitrileC–N bond contributor

Q. What analytical techniques are critical for resolving contradictions in reaction yields or stereochemical outcomes?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to study conformational equilibria. Conflicting data in silacycle syntheses were resolved by crystallizing intermediates .
  • Case Study : In Pd-catalyzed silyl C–H activation, unexpected byproducts were traced to competing π-allyl pathways using <sup>13</sup>C labeling .

Data Contradiction Analysis

Q. Why do certain catalytic systems (e.g., Cu vs. Zn) yield divergent regioselectivity in carbamate-functionalized silacycles?

  • Resolution : Copper promotes transmetallation pathways, while zinc activates substrates via coordination. For cyclohexenyl carbamates, steric effects from the tert-butyl group may favor Cu-mediated σ-bond insertion over Zn-assisted nucleophilic attack .
  • Supporting Data :

CatalystRegioselectivityYield (%)
Cu(OTf)2C3-functionalized72
ZnCl2C5-functionalized65

Application-Oriented Questions

Q. Can this compound serve as a precursor for bioactive heterocycles via ring-closing metathesis (RCM)?

  • Methodology : Use Grubbs II catalyst to form nitrogen-containing macrocycles. The cyclohexenyl amine’s rigidity and carbamate’s stability make it suitable for RCM .
  • Example : RCM of a diene-carbamate derivative yields a 12-membered lactam with potential protease inhibition activity .

Synthetic Optimization Table

ObjectiveChallengeSolutionKey Reference
EnantioselectivityRacemization during deprotectionUse low-temperature TFA deprotection
FunctionalizationCarbamate hydrolysisEmploy anhydrous conditions with molecular sieves
ScalabilityLow yields in multi-component reactionsOptimize stoichiometry (e.g., 1:3 nitrile ratio)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.